molecular formula C16H20N4O2S B2488361 2-phenoxy-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]propanamide CAS No. 2034517-99-0

2-phenoxy-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]propanamide

Cat. No.: B2488361
CAS No.: 2034517-99-0
M. Wt: 332.42
InChI Key: BCEMIZZXFYTKOV-UHFFFAOYSA-N
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Description

2-phenoxy-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]propanamide is a synthetic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenoxy-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]propanamide typically involves the reaction of 1-(1,2,5-thiadiazol-3-yl)piperidine with 2-phenoxypropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions . The product is then purified using column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-phenoxy-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-phenoxy-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-phenoxy-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]propanamide involves its interaction with specific molecular targets. The thiadiazole ring is known to interact with enzymes and receptors, leading to the inhibition of their activity. This compound may also interfere with DNA replication and protein synthesis, contributing to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-phenoxy-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]propanamide is unique due to its specific structural features, such as the combination of a phenoxy group and a thiadiazole ring.

Properties

IUPAC Name

2-phenoxy-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2S/c1-12(22-14-5-3-2-4-6-14)16(21)18-13-7-9-20(10-8-13)15-11-17-23-19-15/h2-6,11-13H,7-10H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCEMIZZXFYTKOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1CCN(CC1)C2=NSN=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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